2-(3-Chloro-5-fluorophenoxy)acetic acid
Overview
Description
“2-(3-Chloro-5-fluorophenoxy)acetic acid” is a chemical compound with the CAS Number: 2172066-67-8 . It has a molecular weight of 204.58 . It is a powder in physical form . The IUPAC name for this compound is 2-(3-chloro-5-fluorophenoxy)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(3-Chloro-5-fluorophenoxy)acetic acid” is 1S/C8H6ClFO3/c9-5-1-6 (10)3-7 (2-5)13-4-8 (11)12/h1-3H,4H2, (H,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(3-Chloro-5-fluorophenoxy)acetic acid” is a powder at room temperature . It has a molecular weight of 204.58 .Scientific Research Applications
Synthesis and Crystal Structure
- A related compound, 2-(4-fluorophenoxy) acetic acid, was synthesized using 4-fluoro-phenol and ethyl chloroacetate, offering insights into its crystal structure and interactions. This study could guide the synthesis and structural understanding of 2-(3-Chloro-5-fluorophenoxy)acetic acid (Prabhuswamy et al., 2021).
Analytical Chemistry
- Fluorinated o-aminophenol derivatives, which are structurally similar to 2-(3-Chloro-5-fluorophenoxy)acetic acid, have been used for measuring intracellular pH, demonstrating potential analytical applications for the compound in biological contexts (Rhee et al., 1995).
Crystallography and Hydrogen Bonding
- Research on morpholinium salts of phenoxyacetic acid analogs, including 2-(4-fluorophenoxy)acetic acid, contributes to understanding hydrogen-bonded polymers, which may have implications for the study of 2-(3-Chloro-5-fluorophenoxy)acetic acid's hydrogen bonding properties (Smith & Lynch, 2015).
Coordination Chemistry
- Research on coordination polymeric structures in caesium complexes with ring-substituted phenoxyacetic acids offers insights into 2-(3-Chloro-5-fluorophenoxy)acetic acid's potential interactions in coordination complexes (Smith & Lynch, 2014).
Chemical Synthesis and Catalysis
- Studies on the regioselective ring-opening reaction of epichlorohydrin with acetic acid, generating related compounds, indicate potential catalytic and synthetic applications for 2-(3-Chloro-5-fluorophenoxy)acetic acid (Yadav & Surve, 2013).
Antimicrobial Activity
- Derivatives of compounds structurally similar to 2-(3-Chloro-5-fluorophenoxy)acetic acid have demonstrated antimicrobial properties, suggesting possible biological activities for this compound as well (Hunashal et al., 2012).
Chemosensors and Bioimaging
- A study on a fluorescence turn-on chemosensor for Al(3+) detection using a structurally similar compound highlights the potential of 2-(3-Chloro-5-fluorophenoxy)acetic acid in chemosensor applications and bioimaging (Gui et al., 2015).
properties
IUPAC Name |
2-(3-chloro-5-fluorophenoxy)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNPUFAQCUAJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879301 | |
Record name | Phenoxyacetic acid, 3-CL-5-F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-fluorophenoxy)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.